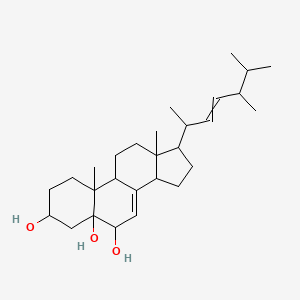

Cerevisterol

Beschreibung

Eigenschaften

IUPAC Name |

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHRTZAVQOQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cerevisterol in Saccharomyces cerevisiae: A Technical Guide to its Discovery, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cerevisterol, a sterol found in the model organism Saccharomyces cerevisiae. It covers the historical discovery, its position within the well-established ergosterol biosynthesis pathway, and detailed experimental protocols for its isolation and identification. This document is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development interested in the sterols of S. cerevisiae.

Introduction

This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a sterol that was first isolated from the yeast Saccharomyces cerevisiae.[1] While ergosterol is the most abundant sterol in yeast, this compound represents a minor but structurally interesting component.[2] Its discovery dates back to 1928, where it was identified as a constituent of crude yeast sterols remaining after the commercial extraction of ergosterol.[1] this compound has since been found in various other fungi.[1] In vitro studies have shown that this compound possesses bioactive properties, including cytotoxicity against certain mammalian cell lines and inhibition of the eukaryotic DNA polymerase alpha.[1]

Quantitative Data

Quantitative data on this compound is limited, with the most definitive figures coming from its initial discovery. To provide a broader context, this section also includes quantitative data for ergosterol, the major sterol in S. cerevisiae.

Table 1: Historical Yield of this compound from Saccharomyces cerevisiae

| Parameter | Value | Reference |

| Starting Material | 4,500 kg of dry yeast | Honeywell & Bills, 1932[1] |

| Yield of this compound | 10 grams | Honeywell & Bills, 1932[1] |

Table 2: Ergosterol Content in Various Saccharomyces cerevisiae Strains (for context)

| Strain | Ergosterol Content (% of dry weight) | Reference |

| Various Strains (average) | 2-5% | Dulaney, Staply & Simpf, 1954[3] |

| High-producing Strains | 7-10% | Dulaney, Staply & Simpf, 1954[3] |

| Most yeast cultures | ~0.1% | Dulaney, Staply & Simpf, 1954[3] |

Biosynthesis of this compound

This compound is a derivative of the ergosterol biosynthesis pathway, which is a complex and energy-intensive process in Saccharomyces cerevisiae.[2] This pathway can be broadly divided into the mevalonate pathway, the farnesyl pyrophosphate (FPP) pathway, and the late pathway leading to ergosterol and its derivatives. The formation of this compound is believed to occur from ergosterol peroxide, an oxidation product of ergosterol.

Experimental Protocols

The following protocols are based on established methods for the extraction and analysis of sterols from Saccharomyces cerevisiae and can be adapted for the specific isolation and identification of this compound.

Yeast Culture and Harvest

-

Culture: Grow Saccharomyces cerevisiae in a suitable medium, such as YPD (Yeast Extract-Peptone-Dextrose), under aerobic conditions to promote sterol biosynthesis.

-

Harvest: Centrifuge the yeast culture to pellet the cells.

-

Washing: Wash the cell pellet with distilled water to remove any remaining medium.

-

Dry Weight Determination: Dry a small aliquot of the cell pellet to determine the dry weight for later quantification.

Sterol Extraction and Saponification

-

Saponification: Resuspend the yeast cell pellet in an alcoholic solution of potassium hydroxide.

-

Heating: Heat the mixture to saponify the lipids, which involves the hydrolysis of esters.

-

Extraction: After cooling, extract the non-saponifiable lipids, which include the sterols, using an organic solvent such as n-heptane or petroleum ether.

-

Washing: Wash the organic phase with water to remove any remaining alkali.

-

Drying: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude sterol extract.

Sterol Identification and Quantification by GC-MS

-

Derivatization: To improve volatility for gas chromatography, derivatize the sterols in the extract to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column suitable for sterol analysis.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: Employ a temperature gradient to separate the different sterols.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to obtain the mass spectra of the eluting compounds.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

-

Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a this compound standard.

Sterol Separation by HPLC

High-performance liquid chromatography (HPLC) can also be used for the separation and purification of this compound.

-

Column: A reverse-phase C18 column is commonly used for sterol separations.

-

Mobile Phase: A mixture of organic solvents, such as methanol, acetonitrile, and water, is typically used as the mobile phase.

-

Detection: Use a UV detector to monitor the elution of sterols. This compound has a UV absorption maximum at approximately 248 nm.[1]

-

Fraction Collection: Collect the fraction corresponding to the retention time of this compound for further analysis or purification.

Conclusion

This compound, while a minor component of the sterol profile of Saccharomyces cerevisiae, holds interest due to its bioactive properties. This guide has provided an in-depth overview of its discovery, biosynthesis, and the experimental methodologies required for its study. The detailed protocols and diagrams serve as a practical resource for researchers aiming to investigate this and other related sterols in yeast. Further research into the factors influencing this compound production and its physiological role in S. cerevisiae could provide valuable insights for both fundamental science and potential applications in drug development.

References

An In-depth Technical Guide on (22E)-Ergosta-7,22-diene-3β,5α,6β-triol

This technical guide provides a comprehensive overview of the sterol compound (22E)-Ergosta-7,22-diene-3β,5α,6β-triol, including its chemical nomenclature, physicochemical properties, a representative experimental protocol for the isolation of similar compounds, and a review of the pro-apoptotic signaling pathways associated with related ergosterol derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature

IUPAC Name: (3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol[1].

Synonyms:

-

(22E)-Ergosta-7,22-diene-3,5,6-triol[1]

-

3β,5α,6β-Trihydroxy-7,22-ergostadiene[1]

-

5α-Ergosta-7,22-diene-3β,5,6β-triol[1]

-

Ergosta-7,22-diene-3,5,6-triol, (3β,5α,6β)-[1]

-

CHEMBL491545[1]

Physicochemical Data

The following table summarizes the key quantitative data for (22E)-Ergosta-7,22-diene-3β,5α,6β-triol.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₆O₃ | PubChem[1][2] |

| Molecular Weight | 430.7 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 430.34469533 Da | PubChem[2] |

Experimental Protocols

Isolation of (22E)-Ergosta-6,22-diene-3β,5α,8α-triol from Lentinus edodes [3][4]

-

Extraction: The dried and powdered fruiting bodies of Lentinus edodes are subjected to extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is partitioned between chloroform (CHCl₃) and water. The chloroform-soluble fraction, which contains the sterols, is collected and dried.

-

Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and ethyl acetate (EtOAc), starting from 100% CHCl₃ and gradually increasing the polarity with EtOAc.

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and a positive Liebermann-Burchard test, are combined and further purified by repeated column chromatography on silica gel with a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate) to yield the pure polyhydroxysterol.

Biological Activity and Signaling Pathways

Ergosterol and its derivatives have been reported to exhibit a range of biological activities, including pro-apoptotic effects in various cancer cell lines. While the specific signaling pathway for (22E)-Ergosta-7,22-diene-3β,5α,6β-triol has not been elucidated, studies on related compounds like ergosterol peroxide provide insights into the potential mechanisms of action.

Pro-Apoptotic Signaling of Ergosterol Derivatives

Ergosterol derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. Furthermore, some derivatives have been found to modulate key cell survival signaling pathways such as the PI3K/Akt pathway.

A proposed signaling pathway for the pro-apoptotic activity of ergosterol derivatives is depicted below.

Caption: Proposed pro-apoptotic signaling pathway of ergosterol derivatives.

This diagram illustrates that ergosterol derivatives may inhibit the pro-survival proteins Akt and c-Myc, leading to the activation of the transcription factor Foxo3. Activated Foxo3 can upregulate the pro-apoptotic protein Bax. Concurrently, ergosterol derivatives may downregulate the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.

References

Cerevisterol in Fungi: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerevisterol, a polyhydroxylated steroid, has garnered significant interest within the scientific community due to its diverse biological activities. Initially discovered in the yeast Saccharomyces cerevisiae in the 1930s, it has since been identified in a wide array of fungal species.[1] This technical guide provides a comprehensive overview of the natural fungal sources of this compound, delves into its biosynthetic origins, and presents detailed methodologies for its extraction, quantification, and analysis. The information is tailored for researchers, scientists, and professionals in drug development who are exploring the potential of this fascinating fungal metabolite.

Natural Fungal Sources of this compound

This compound is widely distributed throughout the fungal kingdom, having been identified in both Ascomycota and Basidiomycota phyla. Its presence has been documented in various fungal lifestyles, including saprophytic, parasitic, and endophytic fungi.

Quantitative Data on this compound and Related Sterols in Fungi

Quantitative data for this compound in fungi is still emerging. The earliest report from 1932 documented the isolation of 10 grams of this compound from 4,500 kilograms of dry yeast (Saccharomyces cerevisiae), indicating a yield of approximately 2.22 mg/kg.[1] More recent and comprehensive quantitative analyses across a broader range of fungal species are needed. However, data on the related and more abundant ergosterol and its peroxide derivative can provide an indication of the potential for this compound production, as they are biochemically linked.

| Fungal Species | Compound | Concentration (mg/g dry weight) | Reference |

| Saccharomyces cerevisiae | This compound | ~0.0022 | [1] |

| Pleurotus ostreatus | Ergosterol | 6.42 - 26.09 | |

| Ganoderma lucidum | Ergosterol | 0.93 - 2.43 | [2] |

| Aspergillus niger | Ergosterol | 3.93 - 5.40 | [3] |

| Penicillium chrysogenum | Ergosterol | 3.93 - 5.40 | [3] |

| Cladosporium cladosporioides | Ergosterol | 9.92 | [3] |

| Fusarium spp. | Ergosterol | High esterification rate | |

| Nectria spp. | Ergosterol | High esterification rate | |

| Penicillium spp. | Ergosterol | Low esterification rate | |

| Trichoderma spp. | Ergosterol | Low esterification rate |

Note: The data for ergosterol is presented to indicate the general sterol productivity of these fungi. The concentration of this compound is expected to be significantly lower.

Biosynthesis of this compound

This compound is a derivative of ergosterol, the primary sterol in most fungi. The biosynthesis of ergosterol is a complex process that starts from acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, which is then converted to ergosterol through a series of demethylation, desaturation, and reduction reactions.

The conversion of ergosterol to this compound involves hydroxylation reactions, which are typically catalyzed by Cytochrome P450 monooxygenases (P450s).[4][5] These enzymes play a crucial role in the functionalization of various organic molecules, including steroids. While the specific P450 enzymes responsible for the conversion of ergosterol to this compound have not been definitively identified, it is hypothesized that they belong to the diverse family of fungal P450s known for their steroid hydroxylation activities.[6]

Proposed Biosynthetic Pathway of this compound from Ergosterol

Proposed biosynthetic pathway of this compound from Ergosterol.

Experimental Protocols

Extraction of this compound from Fungal Biomass

This protocol is adapted from established methods for ergosterol extraction and can be optimized for this compound.

1. Sample Preparation:

-

Harvest fungal mycelia or fruiting bodies by filtration or centrifugation.

-

Lyophilize the biomass to a constant dry weight.

-

Grind the dried biomass into a fine powder.

2. Saponification:

-

To 1 g of dried fungal powder, add 10 mL of 10% (w/v) potassium hydroxide in methanol.

-

Incubate the mixture in a shaking water bath at 80°C for 2 hours to saponify the lipids and release the sterols.

3. Liquid-Liquid Extraction:

-

Cool the saponified mixture to room temperature.

-

Add 10 mL of n-hexane and 5 mL of distilled water.

-

Vortex vigorously for 2 minutes to partition the non-saponifiable lipids (including this compound) into the hexane layer.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper hexane layer.

-

Repeat the extraction of the aqueous phase with another 10 mL of n-hexane to maximize recovery.

-

Combine the hexane extracts.

4. Purification:

-

Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of methanol or mobile phase for HPLC analysis.

Workflow for this compound Extraction

Workflow for the extraction of this compound from fungal biomass.

Quantification of this compound by HPLC-DAD

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol or a gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of this compound (around 282 nm, though a full spectrum should be acquired to confirm).

-

Injection Volume: 20 µL.

2. Calibration:

-

Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

3. Sample Analysis:

-

Inject the purified fungal extract.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

4. Method Validation:

-

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Future Perspectives and Research Directions

The study of this compound in fungi presents several exciting avenues for future research. The development of metabolically engineered fungal strains could significantly enhance the production of this compound for pharmaceutical applications.[7][8][9][10] Further investigation into the specific Cytochrome P450 enzymes responsible for its biosynthesis could lead to the development of novel biocatalysts. Moreover, a more comprehensive screening of diverse fungal species, particularly from unique environments like marine ecosystems, may reveal new and potent sources of this valuable compound.

Conclusion

This compound is a widely distributed fungal metabolite with significant biological potential. While our understanding of its natural sources and biosynthesis is growing, further research is needed to fully exploit its therapeutic promise. The methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of fungal-derived this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Determination of ergosterol in Ganoderma lucidum from different varieties and cultured tree species by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of ergosterol content in the air of various environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 6. A Fungal P450 Enzyme from Fusarium graminearum with Unique 12β-Steroid Hydroxylation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile filamentous fungal host highly-producing heterologous natural products developed by genome editing-mediated engineering of multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Editorial: The use of metabolic engineering techniques to increase the productivity of primary and secondary metabolites within filamentous fungi [frontiersin.org]

The Enigmatic Role of Cerevisterol in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerevisterol, a hydroxylated derivative of ergosterol, is a sterol found across a wide range of fungal species, having been first identified in Saccharomyces cerevisiae.[1] Despite its long history of discovery and widespread presence, its precise biological role within fungal metabolism remains largely uncharacterized, standing in the shadow of its well-studied precursor, ergosterol. This technical guide synthesizes the current, albeit limited, understanding of this compound's position in fungal biology. It delves into its relationship with the central ergosterol biosynthetic pathway, explores potential, yet speculative, functions in stress response and signaling, and provides detailed experimental protocols for its study. This document aims to equip researchers with the foundational knowledge required to explore this enigmatic molecule, highlighting critical knowledge gaps and opportunities for future investigation that could unveil novel targets for antifungal drug development.

Introduction: this compound in the Context of Fungal Sterols

Fungal metabolism is intrinsically linked to the biosynthesis and function of sterols, with ergosterol being the principal sterol that governs the fluidity, permeability, and integrity of fungal cell membranes.[2][3] this compound (5α-ergosta-7,22-diene-3β,5,6β-triol) emerges as a structurally related molecule, suggesting a potential metabolic or functional connection.[1] While its exogenous application has demonstrated bioactivities such as cytotoxicity and anti-inflammatory effects in mammalian cell lines, its endogenous function within the fungal kingdom is a subject of ongoing investigation.[1] This guide will navigate the current understanding of this compound, from its likely origins as an ergosterol metabolite to its potential, yet unproven, roles in fungal physiology.

Biosynthesis and Metabolism: A Derivative of the Ergosterol Pathway

Currently, a dedicated biosynthetic pathway for this compound has not been elucidated in fungi. The prevailing hypothesis is that this compound is synthesized from ergosterol, likely through hydroxylation reactions. The precise enzymes responsible for this conversion remain to be identified. The ergosterol biosynthesis pathway is a complex, multi-step process localized primarily in the endoplasmic reticulum.[4]

Potential Biological Roles of this compound

While direct evidence for the in vivo function of this compound in fungi is scarce, several hypotheses can be formulated based on its chemical structure and the known roles of related sterols.

Stress Response and Adaptation

Fungi are often subjected to various environmental stresses, including oxidative stress. The production of modified sterols can be a part of the adaptive response. It is plausible that under specific stress conditions, such as oxidative stress, ergosterol is converted to more polar derivatives like this compound. This conversion could serve to:

-

Detoxify Reactive Oxygen Species (ROS): The additional hydroxyl groups on the this compound molecule could potentially enhance its antioxidant capacity, helping to neutralize damaging ROS.

-

Alter Membrane Properties: The incorporation of a more polar sterol like this compound into the cell membrane could alter its fluidity and permeability, which may be a protective mechanism against certain stressors.[3]

Signaling Molecule

Sterols and their derivatives can act as signaling molecules in various cellular processes. While ergosterol itself has been implicated in regulating gene expression, it is conceivable that this compound could also function as a signaling molecule, potentially in pathways related to:

-

Development and Morphogenesis: Sterols are known to be involved in fungal development, including sporulation and filamentation. This compound could play a regulatory role in these processes.

-

Cell Cycle Progression: The "sparking" function of sterols is essential for cell cycle initiation.[2] Modifications to the sterol structure could modulate this function.

Quantitative Data

Quantitative data specifically on this compound in fungi is extremely limited in the scientific literature. The following table summarizes inferred information and highlights the significant data gaps.

| Parameter | Fungal Species | Condition | This compound Concentration | Data Source/Inference |

| Relative Abundance | Saccharomyces cerevisiae | Standard Culture | Trace amounts relative to ergosterol | Inferred from its discovery as a minor component in yeast sterol extracts.[1] |

| Induction | Various Fungi | Stress (e.g., Oxidative) | Potentially increased | Hypothesized, but not yet quantified. |

| Subcellular Location | Saccharomyces cerevisiae | Standard Culture | Likely in membranes (e.g., plasma membrane, ER) | Inferred from its sterol structure. |

Experimental Protocols

The study of this compound necessitates robust experimental protocols for its extraction, identification, and quantification. The following methodologies, primarily adapted from established protocols for fungal sterols, can be applied to this compound research.

Extraction of Fungal Sterols

Objective: To extract total sterols from fungal biomass.

Materials:

-

Fungal cell pellet

-

Methanol

-

Potassium hydroxide (KOH)

-

n-Hexane

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest fungal cells by centrifugation and wash with deionized water. Determine the dry weight of a parallel sample.

-

To the cell pellet in a glass centrifuge tube, add 2 mL of 10% (w/v) KOH in methanol.

-

Incubate the mixture at 80°C for 1 hour to saponify the lipids.

-

Allow the tubes to cool to room temperature.

-

Add 1 mL of deionized water and 3 mL of n-hexane to the tube.

-

Vortex vigorously for 3 minutes to extract the nonsaponifiable lipids (containing sterols) into the hexane phase.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new glass tube.

-

Repeat the hexane extraction (steps 5-8) two more times and pool the hexane fractions.

-

Evaporate the hexane under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Thin-Layer Chromatography (TLC) for Sterol Separation

Objective: To qualitatively separate different sterols in the extracted lipid fraction.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F254)

-

Developing chamber

-

Solvent system (e.g., hexane:ethyl acetate, 80:20 v/v)

-

Sterol standards (ergosterol, and if available, this compound)

-

Visualization reagent (e.g., phosphomolybdic acid stain or UV light)

Procedure:

-

Spot the resuspended lipid extract and sterol standards onto the baseline of a TLC plate.

-

Place the plate in a developing chamber pre-saturated with the solvent system.

-

Allow the solvent to migrate up the plate until it is about 1 cm from the top.

-

Remove the plate and mark the solvent front.

-

Air dry the plate.

-

Visualize the separated sterols by either viewing under UV light (if the plate has a fluorescent indicator) or by spraying with a visualization reagent and heating.

-

Calculate the retention factor (Rf) values and compare them to the standards. This compound, being more polar than ergosterol, will have a lower Rf value.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the amount of this compound in a sample.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol:acetonitrile, 95:5 v/v)

-

This compound standard of known concentration

Procedure:

-

Prepare a standard curve using serial dilutions of the this compound standard.

-

Inject the standards and the sample extract onto the HPLC system.

-

Monitor the elution of sterols at a suitable wavelength (e.g., 210 nm, as this compound lacks the conjugated diene system of ergosterol that absorbs at 282 nm).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Opportunities for Future Research and Drug Development

The significant knowledge gaps surrounding the biological role of this compound in fungal metabolism present numerous opportunities for future research that could have implications for antifungal drug development.

-

Identification of Biosynthetic Enzymes: Identifying the enzyme(s) responsible for the conversion of ergosterol to this compound would provide a novel target for antifungal drug development.

-

Functional Genomics: The use of gene knockout libraries in model fungi like Saccharomyces cerevisiae could help to identify genes whose deletion leads to altered this compound levels, providing clues to its function and regulation.

-

Stress-Related Studies: Investigating the production of this compound under various stress conditions (oxidative, thermal, osmotic) will be crucial to understanding its potential role in stress adaptation.

-

Signaling Pathway Elucidation: Exploring whether this compound can bind to and modulate the activity of proteins involved in fungal signaling pathways could reveal novel regulatory mechanisms.

Conclusion

This compound remains an enigmatic molecule in the landscape of fungal metabolism. While its existence is well-documented, its purpose within the fungal cell is largely unknown. This guide has provided a comprehensive overview of the current, albeit limited, knowledge and has outlined the necessary experimental approaches to begin to unravel its biological role. The study of this compound is a nascent field with the potential to reveal new aspects of fungal physiology and to identify novel targets for the next generation of antifungal therapies. It is a call to the scientific community to shift some of the focus from the well-trodden path of ergosterol to explore the intriguing biology of its hydroxylated relative.

References

- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Ergosterol and Sphingolipids in the Localization and Activity of Candida albicans’ Multidrug Transporter Cdr1p and Plasma Membrane ATPase Pma1p - PMC [pmc.ncbi.nlm.nih.gov]

Cerevisterol derivatives and their potential bioactivities

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the synthesis, characterization, and potential bioactivities of cerevisterol and its derivatives.

Executive Summary

This compound, a naturally occurring ergosterol derivative found predominantly in fungi, has emerged as a molecule of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of the known bioactivities of this compound and related compounds, with a focus on its anti-inflammatory, antimicrobial, and anticancer properties. We delve into the molecular mechanisms underlying these activities, present quantitative data from key studies in structured tables, and provide detailed experimental protocols for the assays cited. Furthermore, this guide includes mandatory visualizations of critical signaling pathways and experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to this compound

This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a polyhydroxylated sterol first isolated from the yeast Saccharomyces cerevisiae in the 1930s.[1] Its unique structure and wide distribution in the fungal kingdom have prompted investigations into its biological functions.[1]

Chemical Structure and Properties

-

Chemical Formula: C₂₈H₄₆O₃[1]

-

Molar Mass: 430.673 g·mol−1[1]

-

Appearance: White amorphous solid.[1]

-

Solubility: Soluble in DMSO, ethanol, and methanol.[2]

-

Stability: this compound is a stable molecule, showing resilience to degradation upon exposure to light and air.[1]

Natural Occurrence

Initially discovered in yeast, this compound has since been identified in a wide array of fungi, including various species of mushrooms and endophytic fungi like Fusarium solani.[1][3][4] It has also been found in other organisms, such as deep-water corals.[1]

Potential Bioactivities of this compound and its Derivatives

This compound exhibits a range of biological activities, positioning it as a promising lead compound for drug development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

2.1.1 Mechanism of Action: Dual Modulation of Inflammatory Pathways

Studies on lipopolysaccharide (LPS)-stimulated macrophages have revealed that this compound exerts its anti-inflammatory effects through two primary mechanisms:

-

Suppression of Pro-inflammatory Pathways: this compound inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs), which in turn prevents the nuclear translocation of critical transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4][5] This blockade leads to a significant reduction in the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

-

Activation of an Anti-inflammatory Pathway: Concurrently, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] This action upregulates the expression of the potent antioxidant enzyme hemeoxygenase-1 (HO-1), which plays a crucial role in resolving inflammation.[4][5]

2.1.2 Quantitative Anti-inflammatory Data

The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages are summarized below.

| Mediator | Concentration (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 2.5 - 20 | Dose-dependent | [2][4] |

| Prostaglandin E2 (PGE2) | 2.5 - 20 | Dose-dependent | [2][4] |

| TNF-α | 2.5 - 20 | Dose-dependent | [2][4] |

| IL-6 | 2.5 - 20 | Dose-dependent | [2][4] |

| IL-1β | 2.5 - 20 | Dose-dependent | [4] |

Antimicrobial Activity

This compound has been isolated as an active antimicrobial agent from wood-decaying mushrooms, demonstrating activity against a panel of bacteria and fungi.

2.2.1 Spectrum of Activity and Resistance Modification

This compound shows selective antimicrobial activity. It is effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Aspergillus niger.[2][6][7] Interestingly, it also exhibits resistance-modifying activities, potentiating the effects of conventional antibiotics such as erythromycin and ampicillin at sub-inhibitory concentrations.[6][7]

2.2.2 Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) for this compound against various pathogens are detailed below.

| Organism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Salmonella typhi | Gram-negative | 25 | 50 | [6][7] |

| Staphylococcus aureus | Gram-positive | 25 | 100 | [2][6][7] |

| Enterococcus faecalis | Gram-positive | 50 | 200 | [2][6][7] |

| Aspergillus niger | Fungus | 25 | 100 | [2][6][7] |

Anticancer Activity

This compound and its structural analogs have shown promise as anticancer agents through their cytotoxic effects on various cancer cell lines.

2.3.1 Cytotoxic Effects

This compound has been shown to be cytotoxic to several human cancer cell lines, including those from breast (MCF-7, MDA-MB-231) and colon (Caco-2) cancers.[2] Earlier studies also noted its cytotoxicity against mouse P388 leukemia cells.[1]

2.3.2 Activity of Related Incisterol Derivatives

Research into structurally related fungal products, such as demethylincisterol A3 (DM-A3), has revealed potent and multi-faceted anticancer mechanisms. DM-A3 inhibits the Wnt signaling pathway, the tyrosine phosphatase SHP2, and acetylcholinesterase, highlighting the potential of the broader incisterol chemical scaffold in oncology.[8][9]

2.3.3 Quantitative Anticancer Data

The effective concentrations (EC₅₀) of this compound required to inhibit the proliferation of various cancer cell lines are presented below.

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| Caco-2 | Colon Cancer | 37.6 | [2] |

| MDA-MB-231 | Breast Cancer | 52.4 | [2] |

| MCF-7 | Breast Cancer | 64.5 | [2] |

| PC3 | Prostate Cancer | >100 | [2] |

| PANC-1 | Pancreatic Cancer | >100 | [2] |

| A549 | Lung Cancer | >100 | [2] |

Key Experimental Methodologies

This section provides an overview of the standard protocols used to isolate this compound and evaluate its bioactivities.

Bioactivity-Guided Isolation of this compound

-

Extraction: The source material (e.g., dried, powdered mushrooms) is extracted with a solvent such as methanol.

-

Fractionation: The crude extract undergoes bioactivity-guided fractionation using column chromatography over silica gel.

-

Purification: Active fractions are further purified using preparative high-performance liquid chromatography (HPLC).[6][7]

-

Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and comparison with published spectral data.[6][7]

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.[3]

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2.5–20 µM) for a specified period (e.g., 3-20 hours) before being stimulated with an inflammatory agent like LPS (1 µg/mL).[3][4]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm.

-

Cytokine and PGE₂ Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene and Protein Expression: The effects on the expression of iNOS, COX-2, and signaling proteins are analyzed via RT-PCR (for mRNA levels) and Western blotting (for protein levels).[4][5]

Antimicrobial Susceptibility Testing

-

Method: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[6][7]

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.[6][7]

In Vitro Cytotoxicity Assays

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[4]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Data Analysis: The absorbance is measured with a microplate reader (~570 nm). Cell viability is expressed as a percentage relative to the untreated control, and the EC₅₀/IC₅₀ value is calculated.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with a compelling range of bioactivities. The well-elucidated anti-inflammatory mechanism, involving the dual regulation of NF-κB and Nrf2 pathways, makes it a strong candidate for development as a therapeutic for inflammatory diseases. Its selective antimicrobial and anticancer properties further underscore its potential. Future research should focus on the semi-synthesis of novel derivatives to improve potency and selectivity, as well as in vivo studies to validate the preclinical findings presented in this guide. The exploration of the incisterol scaffold, in particular, may yield next-generation therapeutics for a variety of human diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Modeling of Cerevisterol-Protein Interactions: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the in silico modeling of cerevisterol's binding to various protein targets. This compound, a naturally occurring sterol found in fungi and deep-water coral, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory and cytotoxic effects.[] This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction to this compound and Its Biological Significance

This compound (5α-ergosta-7,22-diene-3β,5,6β-triol) is a polyhydroxylated steroid that has been shown to modulate key signaling pathways implicated in inflammation and cancer.[2] Notably, it has been identified as a potent inhibitor of NF-κB activation and an activator of the Nrf2/HO-1 signaling cascade, both of which are critical in the cellular response to oxidative stress and inflammation.[2][3][4] Understanding the molecular interactions between this compound and its protein targets is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

Key Protein Targets of this compound

In silico and experimental studies have identified several potential protein targets for this compound, primarily within two major signaling pathways:

-

MAPK/NF-κB/AP-1 Signaling Pathway: This cascade plays a crucial role in the inflammatory response. This compound has been shown to suppress the activation of NF-κB and AP-1, key transcription factors that regulate the expression of pro-inflammatory genes.[2][3][4]

-

Nrf2/HO-1 Signaling Pathway: This pathway is a master regulator of the cellular antioxidant response. This compound can induce the nuclear translocation of Nrf2 by down-regulating its inhibitor, Keap1, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3][4]

Key protein targets that have been investigated for their interaction with this compound include:

-

Kelch-like ECH-associated protein 1 (Keap1): A crucial regulator of the Nrf2 pathway.

-

Signal transducer and activator of transcription 3 (STAT3): A transcription factor involved in cell proliferation and survival.

-

Proto-oncogene tyrosine-protein kinase Src (SRC): A non-receptor tyrosine kinase involved in various signaling pathways.

-

Tumor protein p53 (TP53): A tumor suppressor protein.

-

E1A binding protein p300 (EP300): A histone acetyltransferase that acts as a transcriptional co-activator.

Quantitative Data on this compound-Protein Interactions

The following table summarizes the available quantitative data from in silico modeling studies on the binding of this compound to its protein targets. It is important to note that direct experimental binding affinities (such as Kd, Ki, or IC50 values) for this compound with these specific proteins are not widely available in the current literature. The data presented here are primarily derived from molecular docking studies, which predict the binding energy of the ligand-protein complex.

| Protein Target | Ligand | Method | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Keap1 | This compound | Molecular Docking (AutoDock Vina) | -9.1 | Arg415, Ser555, Ala556, Ser602 | [3][4] |

| STAT3 | Berberine | Molecular Docking | -5.5 to -7.1 | - | [5] |

| SRC | Berberine | Molecular Docking | -5.5 to -7.1 | - | [5] |

| TP53 | Juglone | Molecular Docking | -5.39 | - | [6] |

| EP300 | 4449-0460 | Molecular Docking & MM/GBSA | -10.93 | Pro1074, Phe1075, Val1079, Leu1084, Val1138 | [7][8] |

Note: Data for STAT3, SRC, TP53, and EP300 are for other natural product inhibitors and are provided for comparative purposes due to the lack of specific binding energy data for this compound with these targets in the reviewed literature.

Experimental Protocols for In Silico Modeling

This section outlines the detailed methodologies for conducting in silico modeling of this compound-protein binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Obtain the 3D structure of this compound from a database like PubChem and optimize its geometry using a suitable force field.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the protein. The size and center of the grid should be chosen to cover all potential binding residues.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the docking poses to identify the most favorable binding mode.

-

Visualize the interactions between the ligand and the protein to identify key residues involved in binding.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

-

System Setup:

-

Use the best-docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Solvate the complex in a water box and add ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the trajectory to study the stability of the complex, the flexibility of the protein and ligand, and the interactions between them. Key analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.

-

MM-PBSA/GBSA Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) methods are used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.

Protocol:

-

Snapshot Extraction:

-

Extract snapshots of the complex, protein, and ligand from the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.

-

-

Binding Free Energy Calculation:

-

Calculate the binding free energy by taking the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for in silico protein binding studies.

References

- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Investigation of Potential Src Kinase Ligands from Traditional Chinese Medicine | PLOS One [journals.plos.org]

- 4. In silico screening and biological evaluation of inhibitors of Src-SH3 domain interaction with a proline-rich ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TP53 Is a Potential Target of Juglone Against Colorectal Cancer: Based on a Combination of Molecular Docking, Molecular Dynamics Simulation, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of an EP300 Inhibitor using Structure-based Virtual Screening and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Cerevisterol: A Promising Secondary Metabolite from Endophytic Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a prolific source of novel bioactive secondary metabolites. Among these compounds, cerevisterol, a polyhydroxylated steroid, has garnered significant attention for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of this compound derived from endophytic fungi, focusing on its biological activities, the underlying molecular mechanisms, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Endophytic Fungal Sources of this compound

This compound has been isolated from a variety of endophytic fungal species across different genera. This diversity highlights the widespread occurrence of the biosynthetic pathways for this sterol in the fungal kingdom and suggests that numerous other endophytic fungi could be potential producers. A non-exhaustive list of endophytic fungi reported to produce this compound is presented in Table 1.

Table 1: Endophytic Fungi Reported to Produce this compound

| Fungal Species | Host Plant | Reference(s) |

| Fusarium solani | Aponogeton undulatus | [1] |

| Penicillium sp. | Marine-derived | [2] |

| Alternaria brassicicola | Not specified | [3] |

| Fusarium oxysporum | Not specified | [3] |

| Colletotrichum gloeosporioides | Virola michelli | [4] |

| Aspergillus sydowi | Deep-sea fungus | [3] |

| Gliocladium sp. | Not specified | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of promising biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

The anti-inflammatory action of this compound is primarily mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] this compound has been shown to inhibit the phosphorylation of MAPK pathway components, including p38, JNK, and ERK.[6] Furthermore, it blocks the nuclear translocation of the p65 subunit of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[5] Concurrently, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the cellular antioxidant response and contributes to its anti-inflammatory effects.[5]

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. While some studies report no significant cytotoxic effects against certain cell lines like Hep-G2, A549, and MCF-7, others have shown it to be cytotoxic to mouse P388 leukemia cells and A549 human alveolar epithelial cells.[3][7] The discrepancies in these findings may be attributable to differences in the cancer cell lines tested, the concentrations of this compound used, and the specific experimental conditions. Further research is warranted to fully elucidate the anticancer spectrum and mechanism of action of this compound.

Quantitative Bioactivity Data

The biological efficacy of this compound has been quantified in various studies, with IC50 values providing a measure of its potency. A summary of the reported IC50 values for the anti-inflammatory and other biological activities of this compound is presented in Table 2.

Table 2: IC50 Values and Other Quantitative Bioactivity Data for this compound

| Biological Activity | Cell Line/Target | IC50 Value / Inhibition | Reference(s) |

| Anti-inflammatory (NO production) | RAW 264.7 macrophages | Not explicitly an IC50, but significant inhibition at 2.5–20 µM | [1] |

| Tyrosinase Inhibition | (L-tyrosine substrate) | 51.98 µM | [2] |

| Cytotoxicity | Hep-G2, A549, MCF-7 | No significant effect | [7] |

| Cytotoxicity | P388 leukemia cells | Cytotoxic (specific IC50 not provided) | [3] |

| Cytotoxicity | A549 human alveolar epithelial cells | Cytotoxic (specific IC50 not provided) | [3] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound from endophytic fungi.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from an endophytic fungal culture is outlined below.

1. Fungal Cultivation:

-

Prepare a suitable liquid or solid-state fermentation medium, such as Potato Dextrose Broth (PDB) or rice medium.

-

Inoculate the sterilized medium with a pure culture of the endophytic fungus.

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, with or without shaking) for a sufficient period (e.g., 2-4 weeks) to allow for the production of secondary metabolites.

2. Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate or chloroform.

-

Dry the fungal biomass, grind it into a fine powder, and extract it with a suitable solvent system (e.g., chloroform/methanol, 1:1, v/v).[8]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound).

-

Further purify the combined fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Characterization of this compound

The structure of the purified this compound is confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

-

Acquire 1H NMR and 13C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons, which provides detailed information about the molecular structure.[9]

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons.[10]

-

-

Mass Spectrometry (MS):

Biological Activity Assays

1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Measure the concentration of nitric oxide in the culture supernatant using the Griess reagent.

-

A decrease in NO production in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.[1]

2. Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

3. Western Blot Analysis for Signaling Pathway Proteins:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells to extract total protein or separate cytosolic and nuclear fractions.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, IκBα, NF-κB p65, Nrf2, HO-1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[6][12]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound from endophytic fungi.

References

- 1. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Alleviates Inflammation via Suppression of MAPK/NF-κB/AP-1 and Activation of the Nrf2/HO-1 Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. acta.inpa.gov.br [acta.inpa.gov.br]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica [frontiersin.org]

- 11. This compound | C28H46O3 | CID 10181133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

Cerevisterol: An In-Depth Technical Guide to its Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the physical and chemical stability of Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol). This compound is a naturally occurring sterol found in various fungi and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. A thorough understanding of its stability profile is critical for its development as a potential pharmaceutical agent.

Physicochemical Properties of this compound

This compound is a white amorphous solid with a high melting point of 265.3°C.[1] When crystallized from ethyl alcohol, it forms elongated prisms, and from acetone or ethyl acetate, it produces broad hexagonal prisms.[1] It is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. The UV absorption spectrum of this compound shows a maximum at approximately 248 nm.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₈H₄₆O₃ | [1] |

| Molar Mass | 430.673 g·mol⁻¹ | |

| Appearance | White amorphous solid | [1] |

| Melting Point | 265.3 °C | [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| UV Absorption Max (λmax) | ~248 nm | [1] |

Chemical Stability Profile

This compound is reported to be a stable molecule. Early studies have shown that it exhibits no discoloration or change in its melting point even after several weeks of exposure to light and air, suggesting good intrinsic stability under normal storage conditions.[1]

Forced Degradation Studies

Table 2: Representative Quantitative Data from Forced Degradation Studies of Structurally Similar Sterols

(Note: The following data is for phytosterols and should be considered as indicative for this compound due to structural similarities. Specific studies on this compound are required for definitive data.)

| Stress Condition | Compound(s) | Conditions | Duration | Degradation (%) | Reference |

| Thermal | Stigmasterol | 180°C | 6 hours | 96% | |

| Thermal | Soybean Germ Phytosterols | 180°C (non-oil system) | 180 minutes | 83.89% | |

| Thermal | β-sitosterol | 180°C (in edible oil) | 120 minutes | 75% | |

| Photolytic | Ergosterol | UV irradiation (254 nm) | Not specified | Converted to ergocalciferol |

Potential Degradation Pathways

Based on studies of related sterols, the primary degradation pathways for this compound under stress conditions are likely to involve oxidation. The presence of double bonds in the ergostane skeleton makes it susceptible to oxidation, especially at elevated temperatures. Potential degradation products could include:

-

Oxidation Products: 7-keto derivatives, 7α(β)-hydroxysterols, 5α(β), 6α(β)-epoxysterols, and triols.

-

Photodegradation Products: Similar to ergosterol, this compound may undergo photoisomerization upon exposure to UV light.

Further studies are necessary to isolate and characterize the specific degradation products of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for forced degradation studies and the development of a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline based on ICH recommendations and common practices in the pharmaceutical industry.[3][4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block/oven, photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Keep the solid this compound powder and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

Sample Analysis: Analyze the stressed samples at different time points by a stability-indicating HPLC method to determine the extent of degradation.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (Representative):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 248 nm (or scan for optimal wavelength).

-

Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. This is achieved by analyzing stressed samples and ensuring peak purity.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the suppression of the MAPK/NF-κB/AP-1 pathway and the activation of the Nrf2/HO-1 signaling cascade.

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the logical steps involved in conducting a forced degradation study for a pharmaceutical substance like this compound.

Caption: General workflow for forced degradation studies.

Conclusion

This compound demonstrates good intrinsic physical and chemical stability under normal conditions. However, a comprehensive understanding of its stability under various stress conditions, as mandated by regulatory guidelines, requires further investigation through forced degradation studies. The information available on structurally similar sterols suggests that this compound may be susceptible to thermal and oxidative degradation. The development and validation of a robust stability-indicating analytical method, such as HPLC, is paramount for accurately assessing its stability and ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound. The anti-inflammatory signaling pathway of this compound is well-characterized, providing a strong basis for its therapeutic potential. Future work should focus on generating specific stability data for this compound to support its continued development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ijtsrd.com [ijtsrd.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction of Cerevisterol from Fungal Biomass

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a bioactive sterol first identified in 1928 from the yeast Saccharomyces cerevisiae[1]. It has since been discovered in a wide variety of fungi, including members of the Ascomycota and Basidiomycota divisions[1]. This compound and related ergostane-type steroids exhibit a range of biological activities, including antimicrobial and cytotoxic effects against certain cancer cell lines, making them promising candidates for drug development and cosmeceutical applications[1][2][3][4]. The extraction and purification of this compound from fungal biomass, however, can be challenging due to its relatively low abundance. This document provides a detailed protocol synthesized from established methods for fungal sterol extraction, aimed at providing a robust workflow for isolating this compound.

Principle

The extraction of this compound from fungal biomass relies on a multi-step process. First, the fungal cell wall is disrupted to allow solvent access to the intracellular components. The core of the process is solvent extraction, often preceded by or combined with alkaline saponification. Saponification, typically using potassium hydroxide (KOH) in an alcoholic solvent, serves to hydrolyze fatty esters, liberating sterols that may be esterified[5][6]. Following saponification, a liquid-liquid extraction is used to partition the non-saponifiable lipids, including sterols, into an organic phase. Final purification is achieved through chromatographic techniques to isolate this compound from other related sterols and impurities.

Experimental Protocol

This protocol provides a generalized methodology adaptable to various fungal species. Optimization may be required depending on the specific fungus and the scale of the extraction.

1. Fungal Cultivation and Biomass Preparation a. Cultivate the desired fungal strain (e.g., Saccharomyces cerevisiae, Penicillium sp., Aspergillus sp.) in an appropriate liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) under optimal growth conditions (temperature, pH, agitation) to achieve significant biomass[7]. b. Harvest the fungal mycelium from the culture broth by filtration (e.g., using a cheesecloth or strainer) or centrifugation[7]. c. Wash the collected biomass thoroughly with distilled water to remove residual media components[7]. d. Dry the biomass completely. Lyophilization (freeze-drying) is the preferred method to preserve the integrity of thermolabile compounds[8][9]. Alternatively, oven drying at a low temperature (40-45°C) can be used[7]. e. Grind the dried biomass into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.

2. Saponification and Extraction a. Weigh approximately 5-10 g of dried fungal powder into a reflux flask. b. Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol. c. Add 100 mL of the methanolic KOH solution to the fungal powder in the flask[10][11]. d. Add a stir bar, connect the flask to a condenser, and reflux the mixture at 80°C for 2-3 hours with constant stirring[5][11]. This step performs both cell lysis and saponification. e. Allow the mixture to cool to room temperature.

3. Liquid-Liquid Extraction of Unsaponifiables a. Transfer the cooled saponified mixture to a separatory funnel. b. Add an equal volume of n-hexane (100 mL) to the funnel[5][12]. c. Add approximately 20 mL of distilled water to facilitate phase separation[10]. d. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. e. Allow the layers to separate completely. The upper organic layer (n-hexane) contains the sterols. f. Collect the upper n-hexane layer. g. Repeat the extraction of the lower aqueous layer two more times with fresh n-hexane to maximize recovery. h. Combine all n-hexane extracts. i. Wash the combined organic phase with distilled water until the washings are neutral (pH ~7) to remove any remaining KOH. j. Dry the n-hexane extract over anhydrous sodium sulfate. k. Evaporate the solvent to dryness using a rotary evaporator under reduced pressure to obtain the crude lipid extract.